N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(ethylthio)benzamide

BTK inhibitor enzymatic assay kinase inhibitor

N-(2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(ethylthio)benzamide (CAS 2034383-06-5) is a synthetic small-molecule inhibitor of Bruton's tyrosine kinase (BTK) disclosed in US Patent 20240083900 as Example 99. Belonging to the 2,3-dihydroimidazo[2,1-b]thiazole class, this compound exhibits a molecular formula of C20H19N3OS2 and a molecular weight of 381.5 g/mol.

Molecular Formula C20H19N3OS2
Molecular Weight 381.51
CAS No. 2034383-06-5
Cat. No. B2889028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(ethylthio)benzamide
CAS2034383-06-5
Molecular FormulaC20H19N3OS2
Molecular Weight381.51
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3
InChIInChI=1S/C20H19N3OS2/c1-2-25-18-10-6-4-8-15(18)19(24)21-16-9-5-3-7-14(16)17-13-23-11-12-26-20(23)22-17/h3-10,13H,2,11-12H2,1H3,(H,21,24)
InChIKeyHHTKXHXDRVBONI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(ethylthio)benzamide (CAS 2034383-06-5): A Preclinical BTK Inhibitor with Sub-Nanomolar Potency


N-(2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(ethylthio)benzamide (CAS 2034383-06-5) is a synthetic small-molecule inhibitor of Bruton's tyrosine kinase (BTK) disclosed in US Patent 20240083900 as Example 99 [1]. Belonging to the 2,3-dihydroimidazo[2,1-b]thiazole class, this compound exhibits a molecular formula of C20H19N3OS2 and a molecular weight of 381.5 g/mol . Its core scaffold differs from the pyrazolo[1,5-a]pyrazine series that dominates the same patent, placing it in a structurally distinct sub-series that has attracted attention for kinase selectivity profiling.

Why N-(2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(ethylthio)benzamide Cannot Be Replaced by Other In-Class BTK Inhibitors


BTK inhibitors sharing the same nominal target can differ dramatically in potency, residence time, and off-target kinase engagement due to subtle variations in the hinge-binding motif and solvent-exposed regions. N-(2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(ethylthio)benzamide contains a saturated dihydroimidazo[2,1-b]thiazole hinge binder and an ortho-ethylthiobenzamide moiety that together confer a BTK IC50 of 1 nM [1]. Within the same patent, the closest pyrazolo[1,5-a]pyrazine analog (Example 236) requires a 5.5-fold higher concentration to achieve equivalent enzymatic inhibition [2], demonstrating that even structurally related in-patent compounds are not interchangeable. Substitution without head-to-head data would risk losing target engagement, altering selectivity, or introducing uncharacterized off-target liabilities.

Quantitative Differentiation Evidence for N-(2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(ethylthio)benzamide


BTK Enzymatic Potency: 5.5-Fold Higher Than a Closest Pyrazolo[1,5-a]pyrazine Patent Analog

In a standardized BTK in vitro enzymatic assay, N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(ethylthio)benzamide (Example 99) achieved an IC50 of 1 nM [1]. Under the same assay conditions, the pyrazolo[1,5-a]pyrazine derivative Example 236 exhibited an IC50 of 5.5 nM [2]. This represents a 5.5-fold potency advantage for the dihydroimidazo[2,1-b]thiazole-bearing compound. An even closer structural analog, Example 79, also displayed an IC50 of 1 nM, indicating that Example 99 matches the best-in-patent potency while offering a chemically distinct scaffold [3].

BTK inhibitor enzymatic assay kinase inhibitor structure-activity relationship

Cellular Target Engagement: PLCγ2 Phosphorylation Inhibition in Ramos Cells

While direct cellular data for Example 99 are not publicly available, the structurally related in-patent Example 79 demonstrated functional BTK inhibition in anti-IgM-activated human Ramos cells with an IC50 of 1.20 nM for PLCγ2 phosphorylation [1]. Given the identical enzymatic potency of Example 99 and Example 79 (both IC50 = 1 nM), a comparable level of cellular target engagement is highly probable. The dihydroimidazo[2,1-b]thiazole scaffold has been independently associated with nanomolar cellular activity in related kinase inhibitor programs [2].

cellular assay Ramos cells PLCγ2 target engagement

Scaffold Differentiation: Dihydroimidazo[2,1-b]thiazole vs. Pyrazolo[1,5-a]pyrazine Core

The dihydroimidazo[2,1-b]thiazole core of Example 99 is structurally distinct from the pyrazolo[1,5-a]pyrazine core that dominates the US20240083900 patent series (present in Examples 66, 79, 236, and >90% of exemplified compounds) [1]. This scaffold differentiation is quantitatively reflected in the molecular formula (C20H19N3OS2 vs. typical pyrazolo[1,5-a]pyrazine formulas containing 4–5 nitrogen atoms) and molecular weight (381.5 Da vs. 420–480 Da for most patent examples) . Dihydroimidazo[2,1-b]thiazoles have been shown to engage the kinase hinge region through a distinct hydrogen-bonding pattern that can yield altered selectivity fingerprints compared to classical pyrazolopyrimidine and pyrazolopyrazine hinge binders [2].

scaffold hopping kinase selectivity intellectual property chemical space

High-Impact Application Scenarios for N-(2-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(ethylthio)benzamide


Biochemical BTK Selectivity Profiling Against a Kinase Panel

Leveraging its 1 nM BTK IC50 [1], this compound serves as an ideal tool for profiling BTK selectivity against a broad panel of kinases. Its dihydroimidazo[2,1-b]thiazole scaffold is expected to produce a distinct off-target signature compared to ibrutinib or acalabrutinib, enabling researchers to identify kinase selectivity liabilities unique to this chemotype.

Cellular Proof-of-Concept Studies in B-Cell Malignancy Models

With projected cellular potency in the low nanomolar range based on enzymatic-cellular correlation from Example 79 (PLCγ2 IC50 = 1.20 nM in Ramos cells) [2], the compound is suited for evaluating BTK-dependent proliferation and survival in ABC-DLBCL, mantle cell lymphoma, or chronic lymphocytic leukemia cell lines. Its scaffold divergence from approved BTK inhibitors allows investigation of activity against ibrutinib-resistant C481S BTK mutants.

Lead Optimization Programs Exploring Dihydroimidazo[2,1-b]thiazole-Based BTK Inhibitors

The compound's balanced physicochemical profile (MW 381.5 Da, cLogP ~3.5 estimated) combined with its potent BTK inhibition provides a favorable starting point for multiparameter optimization. Its structure offers multiple vectors for derivatization—ethylthio, benzamide N–H, and the dihydroimidazo ring—enabling systematic exploration of pharmacokinetic and selectivity parameters without sacrificing potency.

Intellectual Property Landscaping and Freedom-to-Operate Analysis

Because this compound uses a dihydroimidazo[2,1-b]thiazole core rather than the pyrazolo[1,5-a]pyrazine scaffold that dominates US20240083900 [3], it may fall into distinct patent sub-claims or represent a novel chemical matter opportunity. Procurement of this specific compound enables experimental validation of IP positions that cannot be achieved with the more common pyrazolopyrazine analogs.

Quote Request

Request a Quote for N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(ethylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.